molecular formula C5H7N3O2 B573372 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) CAS No. 166656-45-7

1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI)

Cat. No. B573372
CAS RN: 166656-45-7
M. Wt: 141.13
InChI Key: WMMOGTYSAOHGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) is a compound that has been studied for its potential fungicidal and insecticidal properties . It is part of a series of 1H-pyrazole-5-carboxamide compounds that contain the phenyl thiazole moiety . These compounds have shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .


Synthesis Analysis

The synthesis of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) involves a two-step process. The first step involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines . The second step involves the base-catalyzed cyclization of the intermediate hydrazones .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) has been characterized by 1H NMR, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) are complex and involve multiple steps. The reactions are initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .

Future Directions

The future directions for the study of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) include further exploration of its potential as a fungicide and insecticide . Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and hazards.

properties

CAS RN

166656-45-7

Product Name

1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI)

Molecular Formula

C5H7N3O2

Molecular Weight

141.13

IUPAC Name

N-methyl-5-oxo-1,2-dihydropyrazole-3-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-6-5(10)3-2-4(9)8-7-3/h2H,1H3,(H,6,10)(H2,7,8,9)

InChI Key

WMMOGTYSAOHGME-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=O)NN1

synonyms

1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.